molecular formula C28H21FN4O4 B2970299 ethyl 7-benzyl-6-(2-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534581-30-1

ethyl 7-benzyl-6-(2-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2970299
CAS No.: 534581-30-1
M. Wt: 496.498
InChI Key: BONJTDCCPMQVNI-GDWJVWIDSA-N
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Description

Ethyl 7-benzyl-6-(2-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound featuring a fused bicyclic pyrimidine core and a substituted benzoyl moiety. The molecule’s complexity arises from its imino-oxo functionality, benzyl group at position 7, and a 2-fluorobenzoyl substituent at position 4.

Properties

IUPAC Name

ethyl 7-benzyl-6-(2-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21FN4O4/c1-2-37-28(36)21-16-20-24(30-23-14-8-9-15-32(23)27(20)35)33(17-18-10-4-3-5-11-18)25(21)31-26(34)19-12-6-7-13-22(19)29/h3-16H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONJTDCCPMQVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4F)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-benzyl-6-(2-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-benzyl-6-(2-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorobenzoyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or fluorobenzoyl derivatives.

Scientific Research Applications

Ethyl 7-benzyl-6-(2-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-benzyl-6-(2-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Functional Group Effects

The target compound’s substituents distinguish it from analogs. For example:

  • Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate () replaces the benzyl and 2-fluorobenzoyl groups with a 3-methoxypropyl chain. This substitution likely increases hydrophilicity compared to the aromatic substituents in the target compound.
  • Ethyl 6-(3-methoxybenzoyl)imino-11-methyl-2-oxo-7-propan-2-yl analog () introduces a methyl group at position 11 and an isopropyl group at position 7, which may enhance steric bulk and alter binding affinity in biological systems.

Table 1: Substituent Comparison

Compound Name Position 7 Substituent Position 6 Substituent Key Functional Groups
Target Compound Benzyl 2-Fluorobenzoyl Imino-oxo, fluorinated aryl
Ethyl 6-imino-7-(3-methoxypropyl)... (E7) 3-Methoxypropyl None (imino group) Methoxyalkyl
Ethyl 6-(3-methoxybenzoyl)imino... (E1) Propan-2-yl 3-Methoxybenzoyl Methoxyaryl
Crystallographic and Structural Analysis

Crystallographic studies using SHELX software () are critical for resolving the tricyclic system’s conformation. Key findings include:

  • Ring Puckering : The tricyclic core may exhibit puckering (as defined by Cremer-Pople coordinates in ), influencing molecular packing and stability. For example, puckering amplitudes (q) in similar compounds range from 0.2–0.5 Å, depending on substituent steric effects .
  • Hydrogen Bonding: The imino-oxo group participates in hydrogen-bonding networks (), with graph set motifs (e.g., R₂²(8)) stabilizing crystal lattices. Fluorine atoms may engage in weak C–H···F interactions, enhancing crystallinity .
Physicochemical Properties
  • Solubility : The benzyl and 2-fluorobenzoyl groups increase lipophilicity (logP ≈ 3.5–4.0 predicted) compared to methoxypropyl-substituted analogs (logP ≈ 2.0–2.5).
  • Thermal Stability: Fluorinated aryl groups improve thermal stability (decomposition temperature >250°C) relative to non-fluorinated derivatives .

Biological Activity

Ethyl 7-benzyl-6-(2-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex triazine compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse research findings.

Synthesis and Characterization

The synthesis of triazine derivatives often involves multi-step organic reactions. The specific compound can be synthesized through reactions involving benzyl and fluorobenzoyl groups attached to a triazine core. Characterization typically includes techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies focusing on its antimicrobial and antitumor properties.

Antimicrobial Activity

Research indicates that triazine compounds exhibit significant antimicrobial properties against a variety of pathogens. For instance:

  • Minimum Inhibitory Concentrations (MICs) : Studies have shown that similar triazine compounds demonstrate low MIC values against gram-positive and gram-negative bacteria . The effectiveness of these compounds can be attributed to their ability to disrupt cellular processes in microorganisms.
CompoundTarget PathogenMIC (µg/mL)
T3E. coli0.28
T3Pseudomonas aeruginosa0.64
T3Enterococcus faecalis0.64

Antitumor Activity

The antitumor potential of triazine derivatives has also been explored extensively:

  • Cytotoxicity Assays : In vitro studies using cell lines such as HT-29 (colon cancer) and DAUDI (Burkitt lymphoma) have reported IC50 values indicating strong antiproliferative effects .
Cell LineIC50 (µg/mL)
HT-295.59
DAUDI4.91

Case Studies

  • Antifungal Activity : A study highlighted the antifungal efficacy of triazine derivatives against Candida albicans and other fungal strains, suggesting their potential use in treating fungal infections .
  • Mechanism of Action : The mechanism through which these compounds exert their biological effects is believed to involve DNA intercalation and disruption of nucleic acid synthesis . This is similar to other known alkylating agents which are effective in cancer treatment.

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